N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-(4-CL-3-NITROBENZYLIDENE)-2-((1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but without the methyl group.
N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZINE: Similar structure but with a different functional group.
Uniqueness
The presence of both the nitro and chloro groups, along with the benzimidazole moiety, makes N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE unique. These functional groups contribute to its potential reactivity and biological activity.
Properties
Molecular Formula |
C17H14ClN5O3S |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H14ClN5O3S/c1-22-14-5-3-2-4-13(14)20-17(22)27-10-16(24)21-19-9-11-6-7-12(18)15(8-11)23(25)26/h2-9H,10H2,1H3,(H,21,24)/b19-9+ |
InChI Key |
QLEZOLIGOSPCMG-DJKKODMXSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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